3-Amino-6-bromopyridazine

Overview

Description

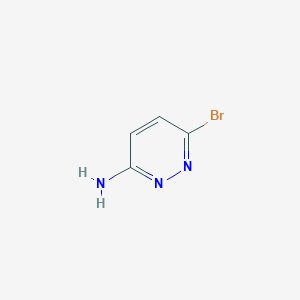

3-Amino-6-bromopyridazine is a heterocyclic compound with the molecular formula C4H4BrN3 It is a derivative of pyridazine, characterized by the presence of an amino group at the third position and a bromine atom at the sixth position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyridazine can be efficiently carried out starting from 4-bromo-pyridazine-3,6-dione. The process involves a combination of amination and palladium-catalyzed cross-coupling reactions under microwave irradiation . Another method involves the reaction of 6-bromopyridazin-3-amine with 2-bromo-1,1-diethoxyethane in the presence of p-toluenesulphonic acid in an ethanol-water mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromopyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Amination Reactions: The amino group can participate in further functionalization through amination reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Amination Agents: Such as ammonia or primary amines for introducing amino groups.

Solvents: Ethanol, water, and dimethyl ether are commonly used solvents.

Major Products:

Substituted Pyridazines: Resulting from substitution reactions.

Polyaminopyridines: Formed through polymerization reactions involving the amino group.

Scientific Research Applications

Chemistry

3-Amino-6-bromopyridazine serves as a crucial building block for synthesizing various heterocyclic compounds. It undergoes multiple chemical reactions such as:

- Substitution Reactions: The bromine atom can be replaced with other groups through nucleophilic substitution.

- Amination Reactions: The amino group allows for further functionalization.

These reactions facilitate the creation of complex molecules used in various chemical applications.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its interactions with specific molecular targets can modulate protein activity, which is critical for developing therapeutic agents.

Biological Activities

Research highlights several biological activities of this compound:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition: Studies suggest it may inhibit specific enzymes, contributing to its therapeutic potential.

- Anticancer Activity: Preliminary findings indicate it could influence cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Medicine

The compound is explored for its role as a precursor in drug synthesis. Its unique structure allows it to participate in various medicinal chemistry applications, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound is utilized in developing advanced materials and polymers. Its chemical properties make it suitable for creating innovative products with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-pyridazine | Amino group at position 3 | Lacks bromine; simpler reactivity |

| 4-Amino-2-bromopyridazine | Amino group at position 4 | Different substitution pattern |

| 5-Amino-6-bromopyridazine | Amino group at position 5 | Variation in amino placement |

The distinct substitution pattern of this compound imparts unique chemical reactivity and biological activity compared to these related compounds.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Cancer Cell Apoptosis

Research has suggested that this compound may influence cancer cell proliferation and induce apoptosis in certain cancer cell lines. Further studies are required to elucidate its full potential in cancer therapy.

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been documented, showcasing the compound's potential therapeutic applications in treating diseases related to enzyme dysfunctions.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-6-bromopyridine: Shares a similar structure but differs in the position of the bromine atom.

4-Amino-6-bromopyridazine: Another derivative with the amino group at a different position.

6-Phenyl-3(2H)-pyridazinone: A related compound with a phenyl group instead of a bromine atom.

Uniqueness: 3-Amino-6-bromopyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Biological Activity

3-Amino-6-bromopyridazine is a heterocyclic compound with the molecular formula C4H4BrN3, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with an amino group at the 3-position and a bromine atom at the 6-position. This unique substitution pattern contributes to its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C4H4BrN3 |

| Molecular Weight | 174.00 g/mol |

| Solubility | Varies with solvent type |

| Melting Point | Not extensively documented |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: The compound has been investigated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.

- Enzyme Inhibition: It has been studied as an inhibitor of specific enzymes, which may contribute to its therapeutic potential in various diseases .

- Anticancer Activity: Preliminary studies suggest that it may influence cancer cell proliferation and induce apoptosis in certain cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity. These interactions can modulate protein activity and signal transduction pathways, leading to various biological effects.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial properties of this compound against several pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Apoptosis:

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-pyridazine | Amino group at position 3 | Lacks bromine; simpler reactivity |

| 4-Amino-2-bromopyridazine | Amino group at position 4 | Different substitution pattern |

| 5-Amino-6-bromopyridazine | Amino group at position 5 | Variation in amino placement |

The specific substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to these related compounds.

Q & A

Basic Research Questions

Q. How can the solubility of 3-amino-6-bromopyridazine be experimentally determined in different solvents?

The solubility is typically measured using the isothermal saturation method across a temperature range (e.g., 278.15–323.15 K). For example, Zhang and Xu (2023) quantified solubility in ten pure solvents (e.g., methanol, DMF) and four cosolvent blends, reporting values from 2.574 × 10⁻⁵ (water, 278.15 K) to 2.415 × 10⁻² (DMF, 323.15 K) in mole fraction. This method involves equilibrating excess solute with solvents, followed by gravimetric or spectroscopic analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy to confirm molecular structure (e.g., δ 126.76 ppm for aromatic protons in CDCl₃) .

- IR spectroscopy to identify functional groups (e.g., NH stretches at 3244 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight validation (e.g., observed [M+H]⁺ at 308.9791 for bromoimidazo derivatives) .

Q. What purification methods are effective for this compound?

Recrystallization from polar aprotic solvents like DMF or acetone is commonly used. For derivatives, column chromatography with silica gel and gradients of ethyl acetate/hexane can isolate high-purity compounds (>97%) .

Advanced Research Questions

Q. How can thermodynamic models predict the solubility of this compound in solvent mixtures?

The Apelblat equation , van’t Hoff model , and λh equation correlate solubility in mono-solvents. For cosolvent systems (e.g., DMF/water), the Jouyban–Acree (J-A) and modified Apelblat–Jouyban–Acree (A-J-A) models account for temperature and solvent composition effects. These models use parameters derived from experimental solubility data and activity coefficients .

Q. What synthetic strategies enable regioselective amination of bromopyridazine derivatives?

Buchwald–Hartwig amination or Ullmann coupling with palladium catalysts (e.g., Pd(OAc)₂) can introduce amino groups at the C-6 position. For example, reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with furfurylamine yields 6-N-substituted derivatives in >95% yield under inert conditions .

Q. How does the Extended Hildebrand Solubility Parameter (EHSP) approach optimize solvent selection?

The EHSP method evaluates solute-solvent interactions by combining Hansen solubility parameters (δₚ, δₕ, δₜ). For this compound, DMF (δₜ ≈ 24.8 MPa¹/²) maximizes solubility due to strong polar interactions, while water (δₜ ≈ 47.8 MPa¹/²) performs poorly .

Q. What mechanistic insights explain substituent effects on bromopyridazine reactivity?

Electron-withdrawing groups (e.g., bromine at C-3) activate the pyridazine ring for nucleophilic substitution. Kinetic studies using NMR monitoring in DMSO reveal that electron-rich amines (e.g., furfurylamine) exhibit faster reaction rates due to enhanced nucleophilicity .

Properties

IUPAC Name |

6-bromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTDHDQFLZNYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383405 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-27-2 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.